N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride
Description
N,3-Dimethyl-5-(methylamino)imidazole-4-carboxamide; hydrochloride is a substituted imidazole derivative with a carboxamide functional group and methyl/methylamino substituents. It is structurally characterized by a methyl group at position 3, a methylamino group at position 5, and a carboxamide at position 4 of the imidazole ring, with a hydrochloride counterion enhancing solubility . This compound is recognized as Caffeine EP Impurity E, a reference material in pharmaceutical quality control, indicating its relevance in drug manufacturing . Its molecular formula is C₇H₁₂N₅O·HCl, and it is synthesized via pathways involving methylamine and imidazole ring functionalization .
Properties
IUPAC Name |
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-8-6-5(7(12)9-2)11(3)4-10-6;/h4,8H,1-3H3,(H,9,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEDZGNFLRWVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)C)C(=O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability. The use of nickel catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
The compound N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide; hydrochloride is a derivative of imidazole and has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed overview of its applications, supported by relevant data tables and case studies.
Cancer Treatment
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide; hydrochloride has potential applications in cancer therapy. Its structural similarities to known chemotherapeutic agents suggest it may exhibit antitumor activity.
Case Study:
Research has indicated that compounds with similar imidazole structures can induce apoptosis in cancer cells. For instance, the compound 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) has been shown to be effective against malignant melanoma, providing a basis for exploring the efficacy of N,3-dimethyl derivatives in similar contexts .
Pharmacokinetics and Metabolism Studies
Understanding the metabolism of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds have demonstrated significant distribution and excretion patterns that could inform the pharmacokinetics of N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide; hydrochloride.
Data Table: Distribution of Radioactivity in Tissues
| Time Post-Injection | Small Intestine | Liver | Kidney | Urine Excretion (%) |
|---|---|---|---|---|
| 15 minutes | 52.0 | 42.4 | 73.8 | 5.9 |
| 24 hours | 9.1 | 7.2 | 4.0 | 91.7 |
This table illustrates how related compounds are distributed within the body over time, highlighting the importance of metabolic pathways in drug design .
Potential Use as a Research Tool
The unique structure of N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide; hydrochloride allows it to serve as a research tool for studying imidazole-based mechanisms in biological systems.
Mechanistic Insights
Studies have shown that imidazole derivatives can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of critical processes such as cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Imidazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: The methylamino group at position 5 in the target compound enhances lipophilicity compared to 5-Amino-1-methyl-1H-imidazole-4-carboxamide; HCl (which has a primary amine at position 5) . This difference may influence receptor binding or metabolic stability. AICA (4-Aminoimidazole-5-carboxamide; HCl) lacks methyl groups, making it more polar and less bioavailable than the target compound .
Metabolic Pathways: The target compound may undergo N-demethylation, analogous to 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), which is metabolized by liver microsomes to release formaldehyde and 4-aminoimidazole-5-carboxamide .
Synthetic Routes: The hydrochloride salt form is commonly synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or PTSA catalysts, similar to methods for ethyl 5-amino-1H-imidazole-4-carboxylate; HCl . These routes emphasize the importance of protecting groups for regioselective methylation .
Pharmacological and Toxicological Comparisons
Table 2: Pharmacological Data
Key Findings :
- Unlike phenylephrine hydrochloride (a catecholamine derivative), the target compound lacks aromatic hydroxyl groups, reducing adrenergic activity but improving chemical stability .
Industrial and Regulatory Considerations
- Regulatory Status : The compound is classified as a high-purity reference material (≥95%) for pharmaceutical applications, reflecting stringent quality controls .
- Handling: As a hydrochloride salt, it requires storage in dry conditions to prevent hydrolysis, akin to ethyl 5-amino-1H-imidazole-4-carboxylate; HCl .
Biological Activity
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride is a synthetic compound from the imidazole family, notable for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHNO
- CAS Number : 20041-90-1
- Molecular Weight : 168.19 g/mol
The compound's structure includes a dimethyl group, a methylamino group, and a carboxamide group, contributing to its unique chemical behavior and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity and receptor binding, influencing various cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular processes.
- Receptor Interaction : It can bind to certain receptors, altering their activity and leading to physiological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various compounds found that this imidazole derivative demonstrated strong inhibitory effects against several pathogenic organisms:
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 29 |
| Other tested compounds | 18 - 19 |
These results suggest that the compound could be a candidate for developing new antibacterial and antifungal therapies .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific models, indicating its potential as an antiviral agent. The exact mechanism involves interference with viral enzyme activity and replication processes .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Study on Hepatoma Cells : A study revealed that the compound significantly reduced the viability of Novikoff hepatoma cells by up to 90% at certain concentrations. This reduction was linked to inhibited macromolecular synthesis (DNA, RNA, and protein), showcasing its potential as an anticancer agent .
- Antimicrobial Evaluation : In comparative studies against standard antibiotics, this compound showed superior inhibition against E. coli strains, reinforcing its relevance in antimicrobial research .
Q & A
Q. What synthetic strategies are recommended for preparing N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with imidazole ring formation followed by sequential alkylation and amidation. For example, intermediates like 5-methylimidazole derivatives can be functionalized via nucleophilic substitution or reductive amination. Reaction optimization should focus on temperature control (e.g., 0–5°C for nitration steps) and solvent selection (polar aprotic solvents like DMF for improved solubility). Catalytic hydrogenation (H₂/Pd-C) may enhance yield in reduction steps. Post-synthesis, recrystallization in ethanol/water mixtures can purify the hydrochloride salt .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR should confirm methyl group positions (δ ~2.3–2.7 ppm for N-methyl) and carboxamide functionality (δ ~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns.
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 220–260 nm ensures purity (>98%) .
Q. How should researchers ensure compound stability during storage and handling?
- Methodological Answer : Store as a crystalline powder in airtight, light-resistant containers at 2–8°C. Stability studies under ICH guidelines (25°C/60% RH) can identify degradation pathways. Monitor via periodic HPLC analysis for hydrolysis byproducts (e.g., free amine or carboxamide cleavage). Lyophilization may enhance long-term stability for aqueous solutions .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer : Perform systematic solubility profiling using the shake-flask method across solvents (e.g., water, DMSO, chloroform). Monitor pH-dependent solubility (pKa ~7–9 for imidazole amines) and use Hansen solubility parameters to predict miscibility. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous states via XRPD .
Q. What strategies confirm the absence of isomeric impurities in synthesized batches?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers.
- 2D NMR (COSY, NOESY) : Detect spatial proximity of methyl groups to distinguish regioisomers.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. Which advanced techniques analyze degradation products under accelerated stability conditions?
- Methodological Answer :
- LC-MS/MS : Identify degradation pathways (e.g., oxidative deamination or hydrolysis) by fragment ion analysis.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. Quantify degradation products using validated UPLC methods with charged aerosol detection (CAD) for non-UV-active species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
